molecular formula C10H6ClF2NO B1461278 4-Chloro-8-(difluoromethoxy)quinoline CAS No. 629644-64-0

4-Chloro-8-(difluoromethoxy)quinoline

Cat. No.: B1461278
CAS No.: 629644-64-0
M. Wt: 229.61 g/mol
InChI Key: SOJILQASVKSFHJ-UHFFFAOYSA-N
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Description

4-Chloro-8-(difluoromethoxy)quinoline is a fluorinated quinoline derivative characterized by a chlorine atom at the 4-position and a difluoromethoxy (-OCF₂H) group at the 8-position of the quinoline core. The compound (CAS: 1951424-97-7) has been explored for applications in medicinal chemistry, particularly in drug discovery targeting inflammatory diseases, though it is currently listed as discontinued in commercial catalogs . Its structure combines the electron-withdrawing effects of chlorine and fluorine atoms, which influence reactivity, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name

4-chloro-8-(difluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO/c11-7-4-5-14-9-6(7)2-1-3-8(9)15-10(12)13/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJILQASVKSFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288107
Record name 4-Chloro-8-(difluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629644-64-0
Record name 4-Chloro-8-(difluoromethoxy)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629644-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-8-(difluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-8-(difluoromethoxy)quinoline is a synthetic quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and comparisons with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C11H5ClF2N2O
  • Molecular Weight : 254.62 g/mol
  • IUPAC Name : this compound-3-carbonitrile

The compound features a chloro group at the 4-position, a difluoromethoxy group at the 8-position, and a carbonitrile group at the 3-position, contributing to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit various enzymes or interfere with cellular processes, leading to observed antibacterial and anticancer effects.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating potent activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli256 μg/mL
Pseudomonas aeruginosa512 μg/mL

These results suggest that the compound could be a candidate for further development as an antibacterial agent .

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation:

  • Cell Lines Tested : Human lung cancer cells (subcutaneous PDX models)
  • Tumor Growth Inhibition (TGI) : Up to 74% at optimal doses .

The compound's effectiveness in inhibiting tumor growth highlights its potential as an anticancer therapeutic.

Case Studies

  • Antitumor Effects : A study assessed the antitumor effects of related quinoline derivatives against human lung cancer models. The results indicated significant tumor growth inhibition, suggesting that modifications in quinoline structures could enhance their therapeutic efficacy .
  • Comparison with Similar Compounds : In comparative studies with other quinoline derivatives, such as 4-Chloro-7,8-difluoroquinoline, the unique combination of functional groups in this compound was linked to enhanced biological activity.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Substituent Analysis

Key structural analogs and their substituent effects are compared below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
4-Chloro-8-(difluoromethoxy)quinoline Cl (4), -OCF₂H (8) C₁₀H₆ClF₂NO 229.61* Discontinued; potential CRTh2 antagonist
4-Chloro-8-(trifluoromethyl)quinoline Cl (4), -CF₃ (8) C₁₀H₅ClF₃N 231.60 CRTh2 antagonist; white-yellow crystals
4-Chloro-6,7-dimethoxyquinoline Cl (4), -OCH₃ (6,7) C₁₁H₁₀ClNO₂ 223.66 Planar structure; S(5) hydrogen bonding
4-Chloro-2-methylthio-8-methylquinoline Cl (4), -SCH₃ (2), -CH₃ (8) C₁₁H₁₀ClNS 223.72 Sulfur-containing; synthesized via alkylation
4-Amino-5-chloro-8-methoxyquinoline NH₂ (4), Cl (5), -OCH₃ (8) C₁₀H₉ClN₂O 208.64 Electron-donating amino group at 4-position
Chloroquine -NH(C₃H₆N) (4) C₁₈H₂₆ClN₃ 319.87 Antimalarial; piperazine side chain

*Calculated based on formula; experimental data unavailable in provided evidence.

Substituent Effects:
  • Electron-Withdrawing Groups: The difluoromethoxy (-OCF₂H) and trifluoromethyl (-CF₃) groups enhance metabolic stability and lipophilicity compared to non-fluorinated analogs . Chlorine at the 4-position increases electrophilicity, facilitating nucleophilic substitution reactions .
  • Sulfur vs. Oxygen Substituents: Methylthio (-SCH₃) groups (e.g., 4-Chloro-2-methylthio-8-methylquinoline) increase steric bulk and alter redox properties compared to oxygen-based substituents .
  • Amino vs. Chloro at 4-Position: Amino (-NH₂) substitution (e.g., 4-Amino-5-chloro-8-methoxyquinoline) introduces hydrogen-bonding capability, contrasting with the electron-withdrawing chlorine in the target compound .

Physical Properties and Stability

  • Melting Points: 4-Chloro-3-(4-fluorophenyl)quinoline: 147–149°C . 4-Chloro-6,7-dimethoxyquinoline: 403–404 K (~130–131°C) . Fluorinated analogs (e.g., -CF₃, -OCF₂H) generally exhibit higher thermal stability due to strong C-F bonds .
  • Solubility :

    • Difluoromethoxy and trifluoromethyl groups reduce water solubility but enhance lipid membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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